molecular formula C8H5N3O2 B1310618 5-Nitrophthalazine CAS No. 89898-86-2

5-Nitrophthalazine

Cat. No. B1310618
CAS RN: 89898-86-2
M. Wt: 175.14 g/mol
InChI Key: NWASGBYNFZVASN-UHFFFAOYSA-N
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Description

5-Nitrophthalazine is a chemical compound that belongs to the class of high-energy substances. It is a derivative of 1,3,5-triazine, which is a heterocyclic compound with three nitrogen atoms in a six-membered ring. The nitro group attached to the phthalazine ring contributes to its energetic properties and reactivity, making it a compound of interest in various chemical syntheses and applications .

Synthesis Analysis

The synthesis of 5-nitrophthalazine derivatives has been explored through different methods. One approach involves the one-p

Scientific Research Applications

Nitric Oxide-Dependent Reactions

Nitric oxide (NO) decomposes to generate N-nitrosating agents, which are involved in mutagenesis and carcinogenesis through the formation of nitrosamines. Studies have found that antioxidants like 5-aminosalicylic acid can inhibit leukocyte-mediated N-nitrosation reactions, suggesting a potential research avenue for 5-Nitrophthalazine in studying NO-dependent reactions and their inhibition (Grisham & Miles, 1994).

Phosphodiesterase 5 Inhibition

Research on various phthalazine derivatives, including 4-benzylamino-1-chloro-6-substituted phthalazines, has shown significant inhibitory activity toward phosphodiesterase 5 (PDE5), suggesting potential applications in the study of PDE5 and related biochemical pathways (Watanabe et al., 1998).

Carcinogenicity Studies

5-Nitrophthalazine compounds have been used in studies exploring their potential carcinogenic effects. For example, 5-nitroacenaphthene, a related compound, has been observed to induce various forms of cancer in animal models, highlighting the relevance of 5-Nitrophthalazine in toxicological and carcinogenicity research (Takemura et al., 1974).

Antitubercular Agents

Nitroaromatic compounds, including phthalazines, have been investigated for their antitubercular activities. The presence of a nitro group and other specific moieties in these compounds is crucial for potent antitubercular activity, offering a pathway for research into new therapeutic agents against tuberculosis (Tawari & Degani, 2009).

Serotonin Uptake Inhibition

Compounds like 6-nitro,2-(1-piperazinyl)quinoline, which are structurally related to phthalazines, have shown potent and selective inhibition of serotonin uptake, suggesting that 5-Nitrophthalazine and its derivatives could be relevant in studying neurotransmitter systems and potential treatments for depression and other mood disorders (Vaatstra et al., 1981).

Luminescence Sensing for Metal Ions

Research involving phthalazine derivatives, including those with nitro groups, has led to the development of materials capable of luminescence sensing for specific metal ions. This application is particularly relevant in the field of chemical sensors and environmental monitoring, where detecting and quantifying metal ions like Fe³⁺ is crucial (Liu et al., 2020).

Selective and Ultrafast Detection in Water

The incorporation of amino groups in phthalazine derivatives has shown to enhance selective and ultrafast detection of nitro compounds in water. This highlights the potential of 5-Nitrophthalazine in the development of efficient and sensitive probes for environmental monitoring and safety applications (Das & Mandal, 2018).

Aldose Reductase Inhibition

N-substituted phthalazine sulfonamide derivatives have been evaluated for their potential as aldose reductase inhibitors. This research is relevant in the context of treating diabetic complications, suggesting a therapeutic application for phthalazine derivatives in managing chronic conditions associated with diabetes (Türkeş et al., 2022).

DNA Intercalators

Phthalazine derivatives have been investigated as potential precursors to DNA intercalators. This research suggests applications in understanding DNA interactions and designing new drugs that target DNA for therapeutic purposes (Tsoungas & Searcey, 2001).

Antifungal Agents

Studies on fluconazole derivatives, including those with nitrotriazole, have shown significant antifungal activity. This research suggests the potential use of phthalazine derivatives in developing new antifungal medications, especially against drug-resistant strains (Sadeghpour et al., 2017).

Trypanocidal Properties

Research into phthalazine derivatives containing imidazole rings and nitro groups has demonstrated promising trypanocidal activity. This suggests that 5-Nitrophthalazine could be relevant in developing treatments for parasitic diseases such as Chagas disease (Olmo et al., 2015).

Safety And Hazards

5-Nitrophthalazine is classified under the GHS07 hazard class . The hazard statements include H302, indicating that it is harmful if swallowed . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

5-nitrophthalazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3O2/c12-11(13)8-3-1-2-6-4-9-10-5-7(6)8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWASGBYNFZVASN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=NC=C2C(=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00455354
Record name 5-nitrophthalazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00455354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Nitrophthalazine

CAS RN

89898-86-2
Record name 5-nitrophthalazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00455354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The 5-nitrophthalazine of formula (Y) was prepared according to prior art literature (Patrick, J.; Ragunathan, R., J. Chem. Soc. Perkin Trans. I, 1993, 211). A reaction vessel charged with phthalazine (the compound of formula (X), 4.0 g, 30 mmol) in conc. 96% sulfuric acid (30 mL) was further charged with potassium nitrate (14.6 g, 144 mmol) in small portions. Once the addition was complete, the solution was heated to 110° C. overnight. The mixture was then poured over ice and neutralized with sodium hydroxide solution resulting in the formation of a precipitate. The solid was isolated by filtration to yield 2.5 g (47%) of 5-nitrophthalazine of formula (Y) which was used in the following reaction without further purification.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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